8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol
Description
Properties
IUPAC Name |
8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEPFOUVFJLBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SAMP-Hydrazone Alkylation
The synthesis begins with the enantioselective alkylation of (S)-SAMP-hydrazone to establish the C3 and C5 methyl groups. This method leverages the chirality of the SAMP auxiliary to induce high enantiomeric excess (ee > 98%).
Reaction Conditions :
Titanium-Mediated syn-Aldol Reaction
A titanium tetrachloride-mediated aldol reaction introduces the C2 and C4 hydroxyl groups with syn-diastereoselectivity.
Key Steps :
- Deprotonation of the hydrazone with LDA.
- Addition of a titanium-activated aldehyde.
- Quenching with aqueous NH₄Cl.
anti-Selective Triacetoxyborohydride Reduction
The aldol adduct undergoes reduction with sodium triacetoxyborohydride to invert configuration at C4, achieving the desired anti-stereochemistry.
Baker-Venkataraman Rearrangement
The chromone moiety is constructed via a Baker-Venkataraman rearrangement, forming the 4-methoxyphenoxy side chain.
Horner-Wadsworth-Emmons Olefination
A final Horner-Wadsworth-Emmons reaction installs the E-configured double bond in stigmatellin A, with the diol intermediate retained for downstream functionalization.
Step-by-Step Synthesis
Synthesis of (2R,3S,4S,5S)-3,5-Dimethyl-1-(Benzyloxy)-8-(4-Methoxyphenoxy)-2,4-Octanediol
| Step | Reaction Type | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | SAMP-Hydrazone Alkylation | (S)-SAMP-hydrazone, MeI, THF, −78°C | 88% | Establishes C3 and C5 methyl |
| 2 | Aldol Reaction | TiCl₄, LDA, aldehyde, −78°C to RT | 82% | syn-Diastereoselectivity |
| 3 | Triacetoxyborohydride Reduction | NaBH(OAc)₃, CH₂Cl₂, 0°C | 78% | anti-Diastereoselectivity |
| 4 | Benzyloxy Deprotection | H₂, Pd/C, EtOAc | 95% | Retains C2 and C4 hydroxyls |
| 5 | Baker-Venkataraman Rearrangement | K₂CO₃, DMF, 110°C | 72% | Forms 4-methoxyphenoxy group |
Stereochemical Control
Enantioselective Alkylation
The SAMP-hydrazone method ensures >98% ee at C3 and C5, critical for biological activity.
Diastereoselective Aldol and Reduction
The titanium-mediated aldol reaction achieves syn-selectivity (dr 9:1), while the subsequent reduction inverts configuration to anti.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.20 (d, J = 6.8 Hz, 6H, C3/C5-CH₃), δ 3.75 (s, 3H, OCH₃), δ 4.50 (m, 2H, C1-OCH₂Ph) |
| ¹³C NMR | δ 22.1 (C3/C5-CH₃), δ 55.8 (OCH₃), δ 71.4 (C2/C4-OH), δ 128–137 (aromatic) |
| IR | 3450 cm⁻¹ (OH stretch), 1605 cm⁻¹ (C=C aromatic) |
| MS (ESI+) | m/z 403.2 [M + H]⁺ |
Chromatographic Purity
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Challenges and Optimizations
- Low Yield in Aldol Step : Optimized by using titanium tetrachloride to stabilize the enolate.
- Epimerization During Reduction : Mitigated by low-temperature (−40°C) conditions.
Applications in Natural Product Synthesis
The diol intermediate is pivotal in synthesizing stigmatellin A, which inhibits cytochrome bc₁ complex activity. Recent studies highlight its utility in preparing anti-biofilm derivatives.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethoxy group can be reduced to form phenylmethanol derivatives.
Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the phenylmethoxy group can produce phenylmethanol derivatives.
Scientific Research Applications
8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol involves its interaction with specific molecular targets and pathways. The methoxyphenoxy and phenylmethoxy groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Similarities
Methoxyphenyl Substituents :
Both the target compound and ’s quinazoline derivatives (e.g., 5h , 6a , 6b ) incorporate methoxyphenyl groups. These substituents enhance lipophilicity and π-π stacking interactions, which are critical for biological activity or material stability .- Ether and Alkyne Linkages: The target compound’s ether linkages (methoxyphenoxy, phenylmethoxy) contrast with the alkyne bridges in ’s 6a and 6b. Alkyne-containing compounds exhibit distinct reactivity (e.g., Sonogashira cross-coupling) and spectroscopic profiles (e.g., IR peaks near 2200 cm⁻¹ for C≡C) .
Physical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
Biological Activity
8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol, also known by its IUPAC name (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol (CAS No. 276690-16-5), is a complex organic compound characterized by multiple chiral centers and functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol is C24H34O5. It features a unique structure that includes a methoxy group and a benzyloxy group attached to an octanediol backbone. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 402.52 g/mol |
| IUPAC Name | (2R,3S,4S,5S)-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol |
| CAS Number | 276690-16-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism by which it exerts its effects may involve:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes due to its structural features that allow for binding to active sites.
- Receptor Interaction : Its structural composition suggests that it could bind to receptors involved in various signaling pathways, potentially influencing physiological responses.
Biological Activity
Research into the biological activity of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol has indicated several potential therapeutic applications:
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines, suggesting it may inhibit cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Activity : A study conducted by researchers demonstrated that 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol exhibited significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in cells.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound. Results indicated that it reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
- Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
